molecular formula C12H18O2 B2939293 4-(4-Methoxyphenyl)-2-methylbutan-2-ol CAS No. 14305-29-4

4-(4-Methoxyphenyl)-2-methylbutan-2-ol

Cat. No.: B2939293
CAS No.: 14305-29-4
M. Wt: 194.274
InChI Key: SXANWNMSNYRJCK-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols. It features a methoxyphenyl group attached to a butanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 2-methyl-2-butanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Its methoxyphenyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2-methylbutan-2-ol is unique due to its combination of a methoxyphenyl group and a butanol backbone, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,13)9-8-10-4-6-11(14-3)7-5-10/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXANWNMSNYRJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14305-29-4
Record name 4-(4-Methoxyphenyl)-2-methylbutan-2-ol
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